![molecular formula C19H20N2 B411889 3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene CAS No. 313968-47-7](/img/structure/B411889.png)
3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a member of the pyrrolopyrazine family. Compounds with this scaffold have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be achieved through various synthetic routes. One common method involves a three-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the corresponding N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound exhibits significant antimicrobial, antiviral, and antifungal properties, making it a promising candidate for the development of new therapeutic agents.
Medicine: Its antitumor and kinase inhibitory activities have been explored for potential cancer treatments.
Mechanism of Action
The exact mechanism of action of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. Similarly, its antitumor activity could be attributed to the inhibition of specific kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine.
Properties
CAS No. |
313968-47-7 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4g/mol |
IUPAC Name |
3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene |
InChI |
InChI=1S/C19H20N2/c1-3-16-17(15-7-5-4-6-8-15)13-20-11-12-21-14(2)9-10-18(21)19(16)20/h4-10,13H,3,11-12H2,1-2H3 |
InChI Key |
JYATWJCAWIRUPO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C |
Canonical SMILES |
CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


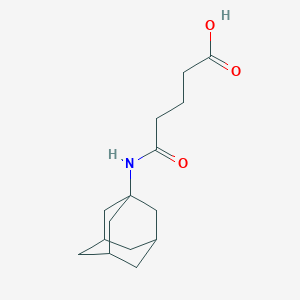
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propenyl]amino}benzoate](/img/structure/B411807.png)
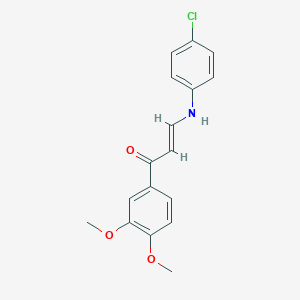
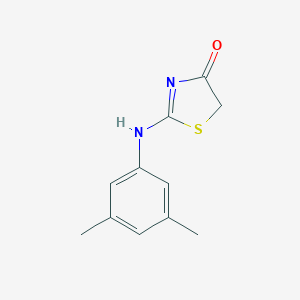
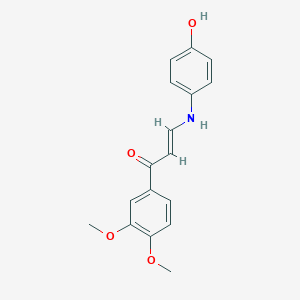

![(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B411819.png)
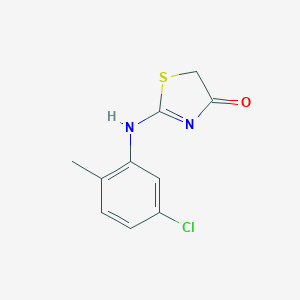
![4-{[4-(Cyanomethyl)anilino]carbonyl}phenyl acetate](/img/structure/B411821.png)
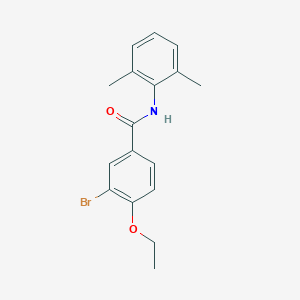
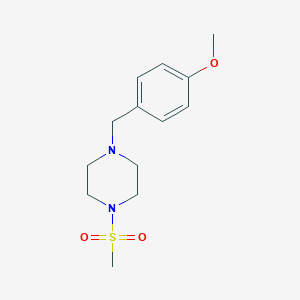
![1-(3-Iodophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411826.png)
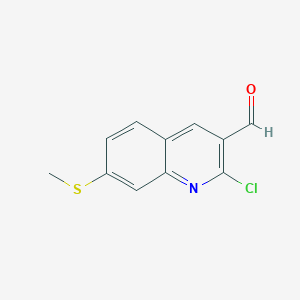
![1-(5-bromo-1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411829.png)
